rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC18085619
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClNO2 |
|---|---|
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | (3aS,4R,9bR)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1 |
| Standard InChI Key | QGBJKSXGAYOVCU-GBIKHYSHSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl |
Introduction
rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the cyclopentaquinoline family. It features a unique bicyclic structure with a chloro group at the 8-position and a carboxylic acid functional group at the 4-position of the cyclopentaquinoline framework. The compound's stereochemistry is defined by the racemic notation, indicating a mixture of enantiomers, which is crucial for its biological activity and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors that contain both the quinoline and cyclopentane moieties. The specific reaction conditions, such as temperature, solvent choice, and pH, are crucial for achieving high yield and purity.
Biological Activity and Potential Applications
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Pharmacological Properties: The compound's unique structure, featuring a chloro and carboxylic acid group, suggests potential applications in drug development and synthesis of bioactive molecules. Its biological activity is influenced by the stereochemistry at positions 3a, 4, and 9b.
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Therapeutic Potential: While the exact mechanism of action is not fully elucidated, the compound's structural features suggest potential therapeutic applications. Interaction studies are essential to understand its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Several compounds share structural similarities with rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3aR,4S)-6-hydroxy-3a,4-dihydro-3H-cyclopenta[c]quinoline | Hydroxyl group at position 6 | Different biological activity due to hydroxyl substitution |
| (3aR)-8-chloro-6-nitro-3H-cyclopenta[c]quinoline | Nitro group instead of methyl | Different electronic properties affecting reactivity |
| (3aRS)-8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro | Fluorinated phenyl group | Enhanced lipophilicity and potential for increased bioavailability |
These variations in substituents can significantly influence chemical behavior and biological activity.
Research Findings and Future Directions
Further research is needed to fully elucidate the biological interactions and therapeutic potential of rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing its properties accurately. The compound's potential applications in medicinal chemistry make it an interesting subject for ongoing studies.
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